molecular formula C20H24N2O B5784556 3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B5784556
M. Wt: 308.4 g/mol
InChI Key: WDMKPXSGYSYMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a pyridinylmethyl group, and a phenylpropanamide backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide involves several steps, typically starting with the preparation of the cyclopentyl and pyridinylmethyl intermediates. These intermediates are then coupled with a phenylpropanamide backbone under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Scientific Research Applications

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(9-8-16-4-1-2-5-16)22-19-7-3-6-18(15-19)14-17-10-12-21-13-11-17/h3,6-7,10-13,15-16H,1-2,4-5,8-9,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKPXSGYSYMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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